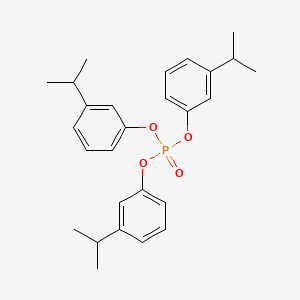

Tris(3-isopropylphenyl) phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tris(3-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O4P/c1-19(2)22-10-7-13-25(16-22)29-32(28,30-26-14-8-11-23(17-26)20(3)4)31-27-15-9-12-24(18-27)21(5)6/h7-21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZVNABLNATHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C(C)C)OC3=CC=CC(=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40993503 | |

| Record name | Tris[3-(propan-2-yl)phenyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72668-27-0 | |

| Record name | Phenol, 3-(1-methylethyl)-, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72668-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(3-isopropylphenyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072668270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris[3-(propan-2-yl)phenyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(3-isopropylphenyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(3-isopropylphenyl) phosphate: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(3-isopropylphenyl) phosphate (B84403) is an organophosphate ester that, along with its isomers and related compounds, finds application as a flame retardant and plasticizer. This technical guide provides a comprehensive overview of the physical and chemical properties of Tris(3-isopropylphenyl) phosphate, with a particular focus on the meta-isomer. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating key data, outlining experimental methodologies for property determination, and visualizing relevant chemical and biological pathways. The information presented is crucial for understanding the compound's behavior, potential applications, and toxicological profile.

Chemical Identity and Physical Properties

This compound is one of three positional isomers of tris(isopropylphenyl) phosphate. It is important to distinguish the properties of the specific isomer from those of the technical mixtures, which are often referred to as isopropylated triphenyl phosphate (CAS No. 68937-41-7) and contain a variety of mono-, di-, and tri-isopropylated phenyl phosphates with substitution at the ortho, meta, and para positions[1][2][3].

The physical and chemical properties of this compound and its related isomers are summarized in the tables below.

Table 1: Chemical Identification of Tris(isopropylphenyl) phosphate Isomers and the Technical Mixture

| Property | This compound | Tris(2-isopropylphenyl) phosphate | Tris(4-isopropylphenyl) phosphate | Isopropylated triphenyl phosphate (Technical Mixture) |

| IUPAC Name | tris[3-(propan-2-yl)phenyl] phosphate[2] | tris(2-propan-2-ylphenyl) phosphate[4] | tris(4-propan-2-ylphenyl) phosphate | Phenol (B47542), isopropylated, phosphate (3:1)[2] |

| CAS Number | 72668-27-0[1][2][4] | 64532-95-2[4] | 2502-15-0, 26967-76-0[4] | 68937-41-7[1][2] |

| Molecular Formula | C₂₇H₃₃O₄P[2] | C₂₇H₃₃O₄P[4] | C₂₇H₃₃O₄P | Variable (e.g., C₂₇H₃₃O₄P for the tris-isopropylated component)[2] |

| Molecular Weight | 452.52 g/mol [5] | 452.5 g/mol [4] | 452.5 g/mol | ~452.52 g/mol (for the tris-isopropylated component) |

Table 2: Physical Properties of Tris(isopropylphenyl) phosphates

| Property | This compound | Isopropylated triphenyl phosphate (Technical Mixture) |

| Physical State | Data not available for pure isomer; likely a liquid or waxy solid | Clear to amber liquid or yellow waxy solid |

| Melting Point | Data not available | -26°C to -12°C |

| Boiling Point | Data not available | >300°C at 101,325 Pa |

| Density | Data not available | ~1.168 g/cm³ at 20°C |

| Vapor Pressure | ~5.0 x 10⁻⁹ mmHg[5] | Data not available |

| Water Solubility | Data not available | ~0.33 mg/L at 20°C[1] |

| log Kow (Octanol-Water Partition Coefficient) | ~11.7 (Estimated)[5] | ~4.92 - 5.17 |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of triaryl phosphates involves the reaction of a phenol with phosphorus oxychloride[1]. For this compound, 3-isopropylphenol (B134271) would be the starting material.

Protocol:

-

Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a condenser connected to a system to neutralize HCl gas, dissolve three equivalents of 3-isopropylphenol in a dry, inert solvent such as toluene.

-

Addition of Phosphorus Oxychloride: Slowly add one equivalent of phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The reaction is exothermic and should be maintained at a controlled temperature, potentially with a cooling bath.

-

Reaction Completion: After the addition is complete, the reaction mixture is typically heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, the mixture is cooled. The crude product is washed sequentially with dilute hydrochloric acid, dilute sodium hydroxide (B78521) solution, and water to remove unreacted starting materials and byproducts.

-

Purification: The final product is purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: Synthesis workflow for this compound.

Determination of Physical Properties

The melting point of a solid organic compound can be determined using a capillary tube method.

Protocol:

-

Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube with mineral oil or a melting point apparatus with a heated block).

-

Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

For a high-boiling liquid like this compound, the boiling point is typically determined under reduced pressure to prevent decomposition.

Protocol:

-

Apparatus Setup: A small amount of the liquid is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the bulb is just below the side arm leading to the condenser.

-

Heating: The flask is heated gently in a heating mantle.

-

Observation: The temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask is recorded as the boiling point at that specific pressure.

The solubility of this compound in water and organic solvents can be determined following OECD Guideline 105[6][7][8][9].

Protocol (Flask Method for substances with solubility > 10⁻² g/L):

-

Equilibration: An excess amount of the substance is added to a known volume of the solvent (e.g., water or an organic solvent) in a flask. The flask is then agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand to allow for phase separation. If necessary, centrifugation or filtration is used to separate the saturated solution from the undissolved substance.

-

Analysis: The concentration of the substance in the clear, saturated solution is determined using a suitable analytical method, such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods for Isomer Separation and Quantification

The analysis of isopropylated triphenyl phosphates in various matrices often requires the separation and quantification of different isomers.

Analytical Workflow:

-

Sample Preparation: This involves extraction of the analytes from the sample matrix (e.g., environmental samples, biological tissues) using an appropriate solvent, followed by cleanup steps such as solid-phase extraction (SPE) to remove interfering substances[1][10].

-

Instrumental Analysis: The cleaned-up extract is then analyzed by GC-MS or LC-MS/MS[10]. Gas chromatography is well-suited for separating the different isomers based on their boiling points and polarities. Mass spectrometry provides sensitive and selective detection and quantification.

-

Quantification: Quantification is typically performed using an internal standard method, where a known amount of a labeled analogue (e.g., deuterated or ¹³C-labeled) is added to the sample before extraction.

Caption: Analytical workflow for isomer separation and quantification.

Biological Activity and Potential Signaling Pathways

Organophosphate flame retardants, including isopropylated triphenyl phosphates, are recognized as emerging environmental contaminants with potential endocrine-disrupting and neurotoxic effects[11][12][13][14][15][16][17][18][19][20].

Endocrine Disruption

Studies have shown that some organophosphate flame retardants can interfere with steroidogenesis, the process of hormone synthesis[11][13]. For example, in Leydig cells, these compounds have been observed to affect mitochondrial activity and the expression of genes involved in progesterone (B1679170) biosynthesis[11][13]. This can lead to altered levels of sex hormones, potentially impacting reproductive health.

Neurotoxicity

The neurotoxic potential of organophosphate esters is a significant concern. While their mechanism of action can differ from organophosphate pesticides, some have been shown to induce neurotoxicity[16][17][18][19][20]. Potential mechanisms include the induction of oxidative stress, interference with neurotransmitter systems (such as the dopaminergic system), and activation of signaling pathways like the p38-MAPK pathway, which is involved in cellular responses to stress[16].

Caption: Potential signaling pathways affected by T3IPP.

Conclusion

This compound is a compound with distinct properties that can differ from the more commonly studied technical mixtures of isopropylated triphenyl phosphates. This guide has provided a consolidated source of its known physical and chemical characteristics, detailed experimental protocols for their determination, and an overview of the analytical methods for its identification and quantification. Furthermore, the potential biological activities and associated signaling pathways have been highlighted, underscoring the importance of further research into the specific toxicological profile of this isomer. The information and visualizations presented herein are intended to be a valuable resource for scientists and researchers working with this and related compounds.

References

- 1. series.publisso.de [series.publisso.de]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. getenviropass.com [getenviropass.com]

- 4. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. acri.gov.tw [acri.gov.tw]

- 7. filab.fr [filab.fr]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. Organophosphate Flame Retardants Act as Endocrine-Disrupting Chemicals in MA-10 Mouse Tumor Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Manufacturing of Tris(3-isopropylphenyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(3-isopropylphenyl) phosphate (B84403), a member of the isopropylated triaryl phosphate ester family, is a compound of significant industrial interest, primarily utilized as a flame retardant, plasticizer, and lubricant. Its synthesis and manufacturing present unique challenges, particularly in achieving high isomeric purity. This technical guide provides a comprehensive overview of the core manufacturing processes, detailed experimental protocols for its synthesis, and a summary of relevant quantitative data. The information is intended to serve as a foundational resource for researchers and professionals in chemistry and materials science.

Introduction

Isopropylated triphenyl phosphates (IPPs) are a complex mixture of isomers produced by the alkylation of phenol (B47542) with propylene (B89431), followed by phosphorylation. The position and degree of isopropylation on the phenyl rings dictate the physical and chemical properties of the final product. Tris(3-isopropylphenyl) phosphate is a specific isomer where each of the three phenyl groups is substituted with an isopropyl group at the meta position. Commercial IPP products are typically mixtures of various isomers, and the isolation of a single, pure isomer like this compound requires precise control over the synthesis and purification steps.

Core Manufacturing Process

The industrial production of isopropylated triphenyl phosphates, including the fraction containing this compound, is generally a two-stage process:

-

Alkylation of Phenol: Phenol is reacted with propylene in the presence of an acid catalyst to produce a mixture of isopropylated phenols.

-

Phosphorylation: The resulting mixture of isopropylated phenols is then reacted with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃), to yield the triaryl phosphate ester mixture.

A significant challenge in producing this compound lies in the initial alkylation step. The direct Friedel-Crafts alkylation of phenol with propylene is highly selective for the ortho and para positions due to the directing effect of the hydroxyl group. The synthesis of the meta isomer, 3-isopropylphenol (B134271), in high yield is not straightforward and often requires multi-step synthetic routes.

The overall manufacturing workflow can be visualized as follows:

Experimental Protocols

The following sections provide representative, detailed methodologies for the synthesis of this compound. It should be noted that the synthesis of the 3-isopropylphenol precursor is a key challenge and is addressed separately.

Synthesis of 3-Isopropylphenol (Precursor)

Direct isopropylation of phenol yields predominantly ortho- and para-isomers. A feasible, albeit more complex, route to 3-isopropylphenol involves a multi-step process starting from benzene:

-

Sulfonation of Benzene: Benzene is treated with concentrated sulfuric acid to produce benzenesulfonic acid.

-

Friedel-Crafts Alkylation: The resulting benzenesulfonic acid is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The sulfonic acid group directs the incoming isopropyl group to the meta position.

-

Alkaline Fusion: The meta-isopropylbenzenesulfonic acid is then fused with sodium hydroxide (B78521) at high temperatures, followed by acidification, to yield 3-isopropylphenol.

Synthesis of this compound

This protocol is based on general methods for the synthesis of triaryl phosphates.

Materials and Equipment:

-

3-isopropylphenol

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Anhydrous toluene (B28343) (or other inert solvent)

-

Anhydrous magnesium chloride (MgCl₂) or another suitable catalyst

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (for HCl)

-

Heating mantle with temperature control

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-isopropylphenol (3.0 equivalents) and a catalytic amount of anhydrous magnesium chloride (approx. 0.5-1.0 mol%).

-

Solvent Addition: Add anhydrous toluene to dissolve the reactants.

-

Addition of POCl₃: While stirring the mixture, slowly add phosphorus oxychloride (1.0 equivalent) dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (typically 120-170°C) and maintain this temperature for several hours (e.g., 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The evolution of HCl gas will be observed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture sequentially with dilute hydrochloric acid (to remove the catalyst), dilute sodium hydroxide solution (to remove unreacted phenol and acidic byproducts), and finally with brine.

-

Dry the organic layer over an anhydrous salt (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain the pure this compound.

-

The experimental workflow can be summarized in the following diagram:

Quantitative Data

The following tables summarize key quantitative parameters for the synthesis of isopropylated triphenyl phosphates, based on available literature and patent information. Note that specific yields for pure this compound are not widely reported, and these values represent typical ranges for related processes.

Table 1: Typical Reaction Conditions for Phosphorylation

| Parameter | Value | Reference |

| Molar Ratio (Phenol derivative : POCl₃) | 3.0 : 1.0 | General Stoichiometry |

| Catalyst | MgCl₂, AlCl₃, etc. | Patent Literature |

| Catalyst Loading | 0.5 - 2.0 mol% | Patent Literature |

| Reaction Temperature | 120 - 180 °C | [1] |

| Reaction Time | 4 - 15 hours | [2] |

Table 2: Product Specifications and Purity

| Parameter | Value/Method | Reference |

| Typical Yield (for mixed esters) | > 95% | [1] |

| Purity (after distillation) | > 98% | Commercial Standards |

| Analytical Method for Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | [1][3] |

| Final Acid Number | < 4 mg KOH/g | [2] |

Purification and Analysis

Purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and byproducts.

-

Washing: A series of washes with dilute acid and base removes ionic impurities and unreacted phenol.

-

Distillation: High-vacuum distillation is the primary method for purifying the final product, separating it from lower and higher boiling point impurities.

The final product and in-process samples are typically analyzed using Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID). This technique allows for the separation and quantification of different isomers and impurities. For heavily contaminated samples, a purification step such as solid-phase extraction may be employed before GC-MS analysis.[1][3]

Conclusion

The synthesis of this compound is a challenging yet important process for producing a high-purity flame retardant and plasticizer. While the phosphorylation step follows established procedures for triaryl phosphate synthesis, the key to obtaining the desired product lies in the selective synthesis or isolation of the 3-isopropylphenol precursor. This guide provides a comprehensive overview of the manufacturing process, detailed representative protocols, and relevant quantitative data to aid researchers and professionals in this field. Further research into more efficient and selective catalytic methods for the meta-alkylation of phenols could significantly streamline the production of this and other specific triaryl phosphate isomers.

References

"Tris(3-isopropylphenyl) phosphate" CAS number 72668-27-0

A Technical Guide to Tris(3-isopropylphenyl) phosphate (B84403) (CAS 72668-27-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-isopropylphenyl) phosphate, identified by CAS number 72668-27-0, is an organophosphate ester. It belongs to a broader class of industrial chemicals known as isopropylated triphenyl phosphates (IPPPs), which are complex mixtures of phosphate esters with varying numbers and positions of isopropyl groups on the phenyl rings.[1][2] These compounds are primarily utilized as flame retardants and plasticizers in a wide array of commercial products, including PVC, polyurethane foams, electronics, lubricants, and hydraulic fluids.[3][4][5]

The manufacturing process typically involves the reaction of phosphorus oxychloride with isopropylated phenols.[3][6] While effective for their industrial purpose, the widespread use of IPPPs has led to their detection in the environment, raising concerns about their persistence, bioaccumulation potential, and possible effects on ecological and human health.[3] This guide provides a comprehensive technical overview of this compound, summarizing its chemical properties, synthesis, analytical methods, and toxicological profile based on available scientific data.

It is critical to note that much of the available literature pertains to the technical mixture of IPPPs (CAS No. 68937-41-7) rather than the specific tris(3-isopropylphenyl) isomer. This document will specify when data refers to the general mixture versus the specific isomer where such information is available.

Physicochemical and Environmental Properties

The physicochemical properties of a compound are fundamental to understanding its environmental fate, transport, and potential for biological interaction. The data for this compound and related isomers are summarized below.

| Property | Value | Reference / Note |

| CAS Number | 72668-27-0 | [7] |

| Molecular Formula | C27H33O4P | [7][8] |

| Molecular Weight | 452.5 g/mol | [8] |

| Physical Description | Yellow waxy solid | [8] (For the related tris(4-isopropylphenyl) isomer) |

| Boiling Point | 220-270 °C at 0.53 kPa | [8] (For the related tris(4-isopropylphenyl) isomer) |

| Melting Point | -25 °C | [8] (For the related tris(4-isopropylphenyl) isomer) |

| Density | 1.159 g/cm³ at 20 °C | [8] (For the related tris(4-isopropylphenyl) isomer) |

| Vapor Pressure | 2.1 x 10⁻⁸ mm Hg at 25 °C (estimated) | [8] (For the 4-isomer; indicates low volatility) |

| Soil Adsorption Coeff. (Koc) | 1.2 x 10⁶ (estimated) | [8] (Indicates immobile in soil) |

| Biodegradation | 0% of theoretical BOD (Japanese MITI test) | [8] (Suggests not readily biodegradable) |

| Bioaccumulation Factor (BCF) | 6.9 to 573 | [9] (For constituents of the IPPP mixture) |

Synthesis and Industrial Production

The industrial synthesis of isopropylated triphenyl phosphates is a multi-step process. While specific protocols for the 3-isomer are not detailed, the general pathway involves the alkylation of phenol (B47542) followed by phosphorylation.

General Synthesis Pathway

The manufacturing process can be conceptually broken down into two main stages:

-

Friedel-Crafts Alkylation: Phenol is alkylated with propylene (B89431) in the presence of an acid catalyst (e.g., p-toluene sulfonic acid).[10] This reaction adds isopropyl groups to the phenyl rings. The ratio of propylene to phenol is controlled to manage the degree of isopropylation.[10]

-

Phosphorylation: The resulting mixture of isopropylphenols is then reacted with a phosphorylating agent, typically phosphorus oxychloride (POCl₃).[2][6] This reaction forms the triaryl phosphate ester, with hydrogen chloride (HCl) generated as a byproduct.[9]

A diagram of this general synthesis workflow is presented below.

Analytical Methodology

The detection and quantification of isopropylated phenyl phosphates in environmental and biological matrices are crucial for exposure assessment. The standard method involves gas chromatography coupled with mass spectrometry (GC-MS).

Experimental Protocol: Determination in Workplace Air

The following protocol is based on a validated method for analyzing IPPPs in workplace air.[11][12][13]

1. Sampling:

-

Apparatus: Personal air sampling pump, quartz filter (37 mm).

-

Procedure: Draw a defined volume of air (e.g., 420 to 1680 L) through the quartz filter at a flow rate of 3.5 L/min.[11][12] The filter is spiked with a deuterated internal standard (e.g., triphenyl phosphate-d15) prior to sampling.[11]

2. Sample Preparation (Extraction):

-

Reagents: Ethyl acetate.

-

Procedure: Transfer the filter to a vial and add ethyl acetate. Extract the analytes using an ultrasonic bath followed by a heated horizontal shaker.[2][12]

-

Purification (Optional): For heavily contaminated samples, the extract can be cleaned up using solid-phase extraction (SPE).[11][12]

3. Instrumental Analysis:

-

Instrument: Gas chromatograph with a mass-selective detector (GC-MS).

-

Procedure: Inject an aliquot of the final extract into the GC-MS system. The components are separated based on their volatility and interaction with the GC column. The mass spectrometer provides identification and quantification.

-

Quantification: The determination is based on a calibration curve, plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of calibration standards.[11]

The workflow for this analytical procedure is visualized below.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. series.publisso.de [series.publisso.de]

- 3. ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. epa.gov [epa.gov]

- 6. Page loading... [guidechem.com]

- 7. 72668-27-0|this compound|BLD Pharm [bldpharm.com]

- 8. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phenol, isopropylated, phosphate (3:1) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Biozid-Portal - Homepage - MAK Commission: Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) - Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS) - Bundesanstalt für Arbeitsschutz und Arbeitsmedizin [biozid-portal.de]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of Tris(isopropylphenyl) Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(isopropylphenyl) phosphate (B84403) (IPP) is a complex mixture of organophosphate esters widely utilized as a flame retardant and plasticizer. The technical product is not a single compound but rather a collection of isomers with isopropyl groups substituted at various positions on the three phenyl rings. This guide provides a comprehensive technical overview of the structures, physicochemical properties, synthesis, and analysis of the primary isomers of tris(isopropylphenyl) phosphate. Furthermore, it delves into the significant biological signaling pathways associated with these isomers, particularly focusing on organophosphate-induced delayed neurotoxicity (OPIDN) and endocrine disruption. This document is intended to serve as a critical resource for professionals in research, drug development, and toxicology.

Introduction

Tris(isopropylphenyl) phosphate, often referred to by its CAS number 68937-41-7 for the technical mixture, is a triaryl phosphate ester. Commercial IPP is synthesized through the reaction of phosphorus oxychloride with isopropylated phenol (B47542), resulting in a complex mixture of isomers. The degree of isopropylation and the position of the isopropyl group (ortho, meta, or para) on the phenyl rings significantly influence the compound's physical, chemical, and toxicological properties. The para-substituted isomer, tris(4-isopropylphenyl) phosphate, is often a major component of these mixtures. Due to structural similarities with neurotoxic compounds like tri-ortho-cresyl phosphate (TOCP), the toxicological profile of IPP isomers, especially the ortho-substituted variants, is of particular interest.

Isomeric Structures

The primary isomers of tris(isopropylphenyl) phosphate are defined by the substitution pattern of the isopropyl group on the phenyl rings. The three main symmetrical isomers are:

-

Tris(2-isopropylphenyl) phosphate (ortho-isomer)

-

Tris(3-isopropylphenyl) phosphate (meta-isomer)

-

Tris(4-isopropylphenyl) phosphate (para-isomer)

In addition to these, commercial mixtures contain a variety of mixed-isomers where the phenyl rings are substituted with isopropyl groups at different positions within the same molecule.

Physicochemical Properties

The physical and chemical properties of tris(isopropylphenyl) phosphate isomers are crucial for understanding their environmental fate, bioavailability, and toxicokinetics. While data for the technical mixture and the para-isomer are more readily available, information on the pure ortho and meta isomers is limited.

| Property | Tris(2-isopropylphenyl) phosphate | This compound | Tris(4-isopropylphenyl) phosphate | Technical Mixture (IPP) |

| CAS Number | 64532-95-2 | 72668-27-0 | 2502-15-0, 26967-76-0, 68937-41-7 | 68937-41-7 |

| Molecular Formula | C₂₇H₃₃O₄P | C₂₇H₃₃O₄P | C₂₇H₃₃O₄P | C₂₇H₃₃O₄P |

| Molecular Weight | 452.52 g/mol [1] | 452.52 g/mol | 452.52 g/mol [2] | 452.52 g/mol [3] |

| Appearance | - | - | Yellow waxy solid[2][4] | Clear blue liquid/Yellow solid[4] |

| Boiling Point (°C) | 220-270 at 0.53 kPa[1] | - | - | 220-270 at 0.53 kPa[4] |

| Melting Point (°C) | -25[1] | - | - | -25[4] |

| Density (g/cm³) | - | - | - | 1.159 at 20 °C[4] |

| LogP (calculated) | 8.70[1] | - | 7.4[2] | - |

Experimental Protocols

Synthesis of Tris(isopropylphenyl) Phosphate Isomers

The general synthesis of tris(isopropylphenyl) phosphate isomers involves a two-step process: the Friedel-Crafts alkylation of phenol with propene to produce the corresponding isopropylphenol, followed by phosphorylation with phosphorus oxychloride.

Step 1: Synthesis of Isopropylated Phenol (General Protocol)

-

Reaction Setup: A reaction flask is charged with phenol and a catalytic amount of a Lewis acid (e.g., p-toluene sulfonic acid)[5].

-

Alkylation: Propene gas is bubbled through the molten phenol at a controlled temperature (typically 30-180°C)[5]. The reaction progress is monitored by gas chromatography (GC) to achieve the desired degree of isopropylation. The position of the isopropyl group (ortho, meta, para) is influenced by the choice of catalyst and reaction conditions.

-

Workup: The reaction mixture is cooled and neutralized. The product, a mixture of isopropylphenol isomers, is then purified by fractional distillation under reduced pressure to isolate the desired isomer (2-isopropylphenol, 3-isopropylphenol, or 4-isopropylphenol).

Step 2: Phosphorylation of Isopropylated Phenol (General Protocol)

-

Reaction Setup: A dry reaction flask equipped with a dropping funnel and a reflux condenser is charged with the purified isopropylphenol isomer and a dry, inert solvent (e.g., toluene).

-

Phosphorylation: Phosphorus oxychloride (POCl₃) is added dropwise to the stirred solution. The reaction is typically carried out in the presence of a base (e.g., pyridine) to scavenge the HCl byproduct.

-

Reaction Completion: After the addition of POCl₃, the mixture is heated to reflux to drive the reaction to completion.

-

Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is washed successively with dilute acid, dilute base, and water. The final product is purified by vacuum distillation or column chromatography.

Synthesis workflow for tris(isopropylphenyl) phosphate isomers.

Analytical Methods for Isomer Separation and Quantification

The analysis of IPP isomer mixtures is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Samples are extracted with a suitable organic solvent (e.g., ethyl acetate) and may require a cleanup step using solid-phase extraction (SPE) to remove matrix interferences[6].

-

GC Conditions:

-

Column: A mid-polarity capillary column, such as a 50% phenyl-methylpolysiloxane phase, is often used to achieve separation of the isomers[7].

-

Injector: Splitless injection is used for trace analysis.

-

Oven Program: A temperature gradient is employed, starting at a lower temperature and ramping up to elute the isomers based on their boiling points and interaction with the stationary phase[7].

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Detection: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and quantification, targeting characteristic fragment ions of the IPP isomers[7].

-

Analytical workflow for IPP isomer analysis by GC-MS.

Biological Signaling Pathways

Organophosphate-Induced Delayed Neurotoxicity (OPIDN)

A significant toxicological concern for triaryl phosphates is their potential to cause OPIDN, a neurodegenerative disorder characterized by damage to peripheral and central nervous system axons. This toxicity is particularly associated with ortho-substituted isomers.

The key molecular initiating event in OPIDN is the inhibition of Neuropathy Target Esterase (NTE), a serine esterase located in the endoplasmic reticulum of neurons[8][9]. The mechanism involves a two-step process:

-

Phosphorylation: The organophosphate binds to the active site of NTE, phosphorylating a serine residue.

-

Aging: A subsequent dealkylation of the phosphoryl-enzyme complex occurs, resulting in a negatively charged, irreversibly inhibited enzyme. This "aged" NTE is thought to trigger a cascade of events leading to axonal degeneration[8].

Mechanism of NTE inhibition by ortho-substituted IPP isomers leading to OPIDN.

Endocrine Disruption

Several organophosphate esters, including isomers of tricresyl phosphate, have been shown to possess endocrine-disrupting properties by interacting with nuclear receptors[10][11][12]. These interactions can lead to alterations in hormone signaling and homeostasis.

-

Estrogen Receptor (ER): Some triaryl phosphates have been found to act as agonists or antagonists of the estrogen receptor alpha (ERα). For example, triphenyl phosphate has demonstrated ERα agonistic activity[13].

-

G Protein-Coupled Estrogen Receptor (GPER): Isomers of tricresyl phosphate have been shown to exert estrogenic effects through agonistic activity on GPER[11][12].

The binding of IPP isomers to these receptors can initiate signaling cascades that are normally triggered by endogenous hormones, potentially leading to adverse effects on reproductive health and development.

Potential endocrine disruption pathways of IPP isomers via nuclear receptors.

Conclusion

The isomers of tris(isopropylphenyl) phosphate represent a complex class of compounds with significant industrial applications and notable toxicological profiles. The position of the isopropyl group on the phenyl rings is a critical determinant of their physicochemical properties and biological activities. In particular, the ortho-substituted isomers pose a risk for organophosphate-induced delayed neurotoxicity through the inhibition of neuropathy target esterase. Furthermore, there is growing evidence that these compounds can act as endocrine disruptors by interacting with nuclear hormone receptors. A thorough understanding of the individual isomers is therefore essential for accurate risk assessment and the development of safer alternatives. This guide provides a foundational resource for researchers and professionals working with these compounds, highlighting the current state of knowledge and emphasizing the need for further research into the specific properties and biological effects of each isomer.

References

- 1. Tris(2-isopropylphenyl) Phosphate | CAS#:64532-95-2 | Chemsrc [chemsrc.com]

- 2. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 4. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The mechanism of delayed neuropathy caused by some organophosphorus esters: using the understanding to improve safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organophosphorus Nerve Agents: Types, Toxicity, and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tricresyl phosphate isomers exert estrogenic effects via G protein-coupled estrogen receptor-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of the mechanisms of estrogen disrupting effects between triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

"Tris(3-isopropylphenyl) phosphate" molecular weight and formula

An In-depth Technical Overview for Drug Development Professionals

Tris(3-isopropylphenyl) phosphate (B84403) is an organophosphate ester. While it is noted as a flame retardant, its neurotoxic potential also makes it a compound of interest in toxicological and drug development research. This guide provides the fundamental molecular and chemical properties of Tris(3-isopropylphenyl) phosphate, presenting the core data required for initial assessment in research and development settings.

Molecular and Chemical Properties

The essential chemical identifiers for this compound are summarized below. This data is foundational for any experimental design or computational modeling.

| Property | Value |

| Molecular Formula | C27H33O4P[1][2][3][4] |

| Molecular Weight | 452.52 g/mol [1][4] |

| Monoisotopic Mass | 452.21164653 Da[2][3] |

| CAS Number | 72668-27-0[1] |

Structural Information

To understand the spatial arrangement and potential interactions of this compound, a logical diagram of its molecular formula is presented. This visualization aids in comprehending the connectivity of the constituent atoms.

Caption: Molecular graph of this compound.

Experimental Considerations

Due to its classification as a neurotoxic agent, all handling and experimental procedures involving this compound should be conducted with appropriate safety precautions in a controlled laboratory environment.[5] Standard protocols for handling organophosphates should be followed, including the use of personal protective equipment and adequate ventilation.

This document is intended for informational purposes for a technical audience and does not constitute a full safety data sheet or a comprehensive guide to all applications and toxicological properties of the compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 5. TRIS(ISOPROPYLPHENYL)PHOSPHATE | 64532-95-2 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Tris(3-isopropylphenyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tris(3-isopropylphenyl) phosphate (B84403). Due to the limited availability of specific quantitative data for this compound, this document focuses on providing a detailed understanding of its expected solubility characteristics based on its chemical class, along with standardized experimental protocols for determining its solubility in various solvents.

Introduction to Tris(3-isopropylphenyl) phosphate

This compound is an organophosphate ester. Organophosphate esters are a class of compounds used in a variety of industrial applications, including as flame retardants, plasticizers, and hydraulic fluids.[1] The structure of this compound, with its three isopropylphenyl groups attached to a phosphate core, results in a molecule with significant nonpolar character. It is often a component of complex isomer mixtures known as isopropylated triphenyl phosphates.[2][3][4]

Solubility Profile

Specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the properties of related triaryl phosphates, a qualitative and estimated solubility profile can be established.

2.1. Water Solubility

The presence of the large, nonpolar isopropylphenyl groups suggests that this compound has very low solubility in water. One environmental risk evaluation report estimates the water solubility of tris(isopropylphenyl) phosphate to be approximately 0.12 mg/L.[5] Another source indicates a water solubility of 330 µg/L at 20°C.[6] Generally, triaryl phosphates are known for their low water solubility.[7][8]

Quantitative Water Solubility Data

| Solvent | Temperature | Solubility | Reference |

| Water | Not Specified | ~ 0.12 mg/L (estimated) | [5] |

| Water | 20°C | 330 µg/L | [6] |

2.2. Solubility in Organic Solvents

Given its predominantly nonpolar structure, this compound is expected to be more soluble in nonpolar and moderately polar organic solvents. The principle of "like dissolves like" is a useful guideline in this context.[9]

Expected Qualitative Solubility in Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar nature of the solvent effectively solvates the nonpolar isopropylphenyl groups of the solute. |

| Polar Aprotic | Acetone, Dichloromethane, Tetrahydrofuran (THF) | Moderate to High | These solvents have a dipole moment that can interact with the polar phosphate group, while their organic character allows for solvation of the aryl groups. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | The hydroxyl groups in these solvents lead to strong hydrogen bonding networks. The large nonpolar structure of this compound would disrupt these networks, leading to lower solubility compared to polar aprotic solvents. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is necessary. The following are detailed methodologies for determining solubility in aqueous and organic solvents.

3.1. Protocol for Determining Water Solubility (Based on OECD Test Guideline 105)

The OECD Test Guideline 105 describes two primary methods for determining the water solubility of substances: the Column Elution Method (for solubilities below 10⁻² g/L) and the Flask Method (for solubilities above 10⁻² g/L).[10][11] Given the expected low water solubility of this compound, the Column Elution Method is likely more appropriate.

Column Elution Method

-

Preparation of the Column: A small column is filled with an inert support material (e.g., glass wool, glass beads). The support material is then coated with an excess of the test substance, this compound.

-

Saturation: Water is passed through the column at a slow, controlled flow rate to ensure that the water becomes saturated with the test substance. The temperature should be maintained at a constant value, preferably 20 ± 0.5 °C.[10][11]

-

Eluate Collection: The aqueous eluate is collected in fractions.

-

Analysis: The concentration of this compound in each fraction is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Equilibrium Check: The concentration of the substance in the eluate should be constant over several consecutive fractions to ensure that saturation has been reached.

-

Calculation: The water solubility is reported as the mean concentration of the saturated fractions.

3.2. Protocol for Determining Solubility in Organic Solvents

A general gravimetric method can be used to determine the solubility of a solid or liquid solute in an organic solvent.[12]

-

Sample Preparation: Weigh a known mass of this compound into a test tube or vial.[13]

-

Solvent Addition: Add a measured volume of the chosen organic solvent to the test tube.[13]

-

Equilibration: Vigorously agitate the mixture at a constant temperature until the solution is saturated.[13] This can be achieved by shaking, stirring, or using an ultrasonic bath. The time required to reach equilibrium should be determined in a preliminary test.[11]

-

Phase Separation: If undissolved solute remains, separate the saturated solution from the excess solute. This can be done by centrifugation followed by careful decantation of the supernatant, or by filtration.

-

Quantification:

-

Gravimetric Method: Take a known volume or mass of the clear, saturated solution and evaporate the solvent under controlled conditions (e.g., in a vacuum oven). Weigh the remaining solute.

-

Spectroscopic/Chromatographic Method: Dilute a known volume of the saturated solution and determine the concentration using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, GC).

-

-

Calculation: Calculate the solubility in terms of grams of solute per 100 g or 100 mL of solvent, or as a molar concentration.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: General workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine its solubility in their specific applications. The provided workflow and experimental details are intended to serve as a starting point for laboratory investigations.

References

- 1. ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 2. series.publisso.de [series.publisso.de]

- 3. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, isopropylated, phosphate (3:1) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. 68937-41-7 CAS MSDS (Isopropylphenyl phosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Table 3-9, Water Solubilities for Organophosphate Ester Hydraulic Fluid Components - Toxicological Profile for Hydraulic Fluids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. chem.ws [chem.ws]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Biodegradation Pathways of Tris(3-isopropylphenyl) phosphate: A Technical Guide

Disclaimer: Scientific literature specifically detailing the complete biodegradation pathway of Tris(3-isopropylphenyl) phosphate (B84403) (TiPP) is limited. This guide synthesizes available information on the biodegradation of analogous aryl organophosphate esters to propose a putative pathway for TiPP. The information herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Tris(3-isopropylphenyl) phosphate (TiPP) is an organophosphate ester used as a flame retardant and plasticizer. As part of the broader group of isopropylphenyl phosphates (IPPs), which are complex isomeric mixtures, its environmental fate and biodegradation are of significant interest. Current evidence suggests that isopropylphenyl phosphates are generally resistant to biodegradation, with slow degradation rates observed in environmental matrices. This guide outlines a hypothetical biodegradation pathway for TiPP based on established metabolic routes for other aryl phosphates, involving initial hydrolytic cleavage of the phosphate ester bonds followed by further metabolism of the resulting aromatic intermediates. The proposed pathway involves key enzymatic players such as phosphotriesterases and cytochrome P450 monooxygenases.

Proposed Biodegradation Pathway of this compound

The biodegradation of TiPP is likely initiated by the enzymatic hydrolysis of one of the P-O-aryl ester linkages. This initial cleavage is a crucial detoxification step, as it breaks down the parent triester into a diester and a phenolic compound. This process is expected to continue until the phosphate moiety is fully mineralized and the aromatic rings are further degraded.

Step 1: Initial Hydrolysis to Di- and Mono-esters

The primary step in the biodegradation of TiPP is hypothesized to be the sequential hydrolysis of the ester bonds. This reaction is likely catalyzed by phosphotriesterases, enzymes known to hydrolyze a wide range of organophosphorus compounds.

-

First Hydrolysis: A phosphotriesterase attacks one of the ester linkages of this compound, yielding Bis(3-isopropylphenyl) phosphate and 3-isopropylphenol (B134271) .

-

Second Hydrolysis: The resulting diester, Bis(3-isopropylphenyl) phosphate, undergoes another hydrolysis step to form Mono(3-isopropylphenyl) phosphate and another molecule of 3-isopropylphenol .

-

Final Hydrolysis: The monoester is finally hydrolyzed to inorganic phosphate and a third molecule of 3-isopropylphenol .

Caption: Proposed hydrolytic degradation of TiPP.

Step 2: Metabolism of 3-isopropylphenol

The 3-isopropylphenol molecules released during hydrolysis are expected to undergo further biodegradation. Aromatic compounds are typically degraded by microorganisms through pathways involving ring-hydroxylating and ring-cleavage enzymes, often initiated by cytochrome P450 monooxygenases.

-

Hydroxylation: The aromatic ring of 3-isopropylphenol is hydroxylated, a reaction often catalyzed by cytochrome P450 enzymes, to form a dihydroxybenzene derivative (e.g., isopropylcatechol).

-

Ring Cleavage: The resulting catechol-like intermediate undergoes oxidative cleavage of the aromatic ring by dioxygenase enzymes. This can occur via ortho- or meta-cleavage pathways.

-

Further Metabolism: The ring-cleavage products are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (conversion to CO2 and H2O).

Caption: Putative metabolic pathway of 3-isopropylphenol.

Quantitative Data on Aryl Phosphate Biodegradation

| Compound | Half-life (days) | System | Reference |

| Triphenyl phosphate (TPhP) | 4.53 hours (degradation) | Rhodococcus-Sphingopyxis consortium | [1] |

| Tricresyl phosphate (TCrP) | 21.11 hours (degradation) | Rhodococcus-Sphingopyxis consortium | [1] |

| 2-ethylhexyl diphenyl phosphate (EHDPP) | 23.0 hours (degradation) | Rhodococcus-Sphingopyxis consortium | [1] |

| Isopropylated triphenyl phosphates | Not readily biodegradable | Activated sludge (MITI test) | [2] |

Note: The data presented are from studies on analogous compounds and may not be directly representative of the biodegradation rate of this compound.

Experimental Protocols

The following is a generalized protocol for assessing the biodegradation of a persistent organic pollutant like TiPP in a laboratory setting.

Protocol: Aerobic Biodegradation in Liquid Culture

Objective: To determine the aerobic biodegradation of this compound by a microbial consortium or a pure strain.

Materials:

-

Microbial inoculum (e.g., activated sludge, enriched environmental culture, or a specific bacterial/fungal strain).

-

Basal salt medium (BSM) lacking a carbon source.

-

This compound (analytical grade).

-

Sterile culture flasks.

-

Shaking incubator.

-

Analytical instrumentation (e.g., GC-MS, LC-MS/MS).

Procedure:

-

Preparation of Inoculum: Acclimatize the microbial inoculum to the presence of TiPP by exposing it to low concentrations of the compound over a period of time.

-

Experimental Setup:

-

Prepare replicate flasks containing a defined volume of BSM.

-

Spike the flasks with TiPP to a known final concentration (e.g., 1-10 mg/L).

-

Inoculate the flasks with the prepared microbial culture.

-

Include control flasks:

-

Abiotic control: Flasks with TiPP and BSM, but no inoculum (to account for abiotic degradation).

-

Sorption control: Flasks with TiPP, BSM, and heat-killed inoculum (to account for sorption to biomass).

-

-

-

Incubation: Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-30 °C) and agitation speed (e.g., 150 rpm) for a defined period (e.g., 28-60 days).

-

Sampling and Analysis:

-

Collect samples from each flask at regular intervals.

-

Extract the samples with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Analyze the extracts using GC-MS or LC-MS/MS to quantify the concentration of the parent compound (TiPP) and identify potential metabolites.

-

-

Data Analysis:

-

Plot the concentration of TiPP over time to determine the degradation kinetics (e.g., half-life).

-

Identify and quantify the formation and disappearance of intermediate metabolites to elucidate the degradation pathway.

-

Caption: Workflow for a biodegradation study.

Conclusion

The biodegradation of this compound is a complex process that is not yet fully understood. Based on the metabolism of other aryl organophosphate esters, a plausible pathway involves initial enzymatic hydrolysis of the ester bonds to produce 3-isopropylphenol and corresponding phosphate di- and mono-esters, followed by the mineralization of these intermediates. The slow degradation rates reported for related compounds suggest that TiPP is likely to be persistent in the environment. Further research is required to isolate and characterize microorganisms capable of degrading TiPP, to definitively elucidate its metabolic pathway, and to quantify its degradation kinetics under various environmental conditions.

References

Toxicological profile of "Tris(3-isopropylphenyl) phosphate"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data presented in this guide primarily pertains to commercial mixtures of isopropylated triphenyl phosphates (IPP), which contain Tris(3-isopropylphenyl) phosphate (B84403) (CAS No. 72668-27-0) as a component. Data on the specific, isolated Tris(3-isopropylphenyl) phosphate isomer is limited in publicly available literature. Therefore, the toxicological profile of the commercial mixtures is presented as a surrogate to inform on the potential hazards of this compound.

Introduction

This compound is an organophosphate ester used as a flame retardant and plasticizer. It is a component of commercial isopropylated triphenyl phosphate (IPP) mixtures, which are utilized in a variety of applications, including plastics, electronics, and building materials. Due to its widespread use, there is a potential for human exposure, necessitating a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the available toxicological data for IPP mixtures, with a focus on key endpoints relevant to human health risk assessment.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 72668-27-0 | |

| Molecular Formula | C27H33O4P | |

| Molecular Weight | 452.52 g/mol | |

| Appearance | Yellow waxy solid | [1] |

| Log Kow (estimated) | ~6.1 |

Toxicological Data

The following sections summarize the available toxicological data for isopropylated triphenyl phosphate (IPP) mixtures.

Acute Toxicity

Data on the acute toxicity of specific isopropylated triphenyl phosphate isomers is limited. However, studies on commercial mixtures and related compounds suggest low acute toxicity via the oral and dermal routes.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >15.8 g/kg bw (for Tri-ortho-isopropylphenyl phosphate) | [1] |

| LD50 | Rabbit | Dermal | >7.9 g/kg bw (for Tri-ortho-isopropylphenyl phosphate) | [1] |

Genotoxicity

Several in vitro and in vivo genotoxicity studies have been conducted on commercial IPP formulations. The available data suggests that these mixtures are not genotoxic.[2]

| Assay | Test System | Results | Reference |

| Ames Test | Salmonella typhimurium | Negative | [2] |

| DNA Damage and Repair | Negative | [2] | |

| Gene Mutation Assay | Negative | [2] | |

| Chromosome Aberration Test | Negative | [2] | |

| Mammalian Cell Transformation Assay | Negative | [2] | |

| In vivo Chromosome Aberration | Negative | [2] | |

| In vivo Micronucleus Assay | Negative | [2] | |

| In vivo Sister Chromatid Exchange | Negative | [2] |

Reproductive and Developmental Toxicity

Studies in Sprague Dawley rats have shown that exposure to IPP mixtures can lead to reproductive and developmental toxicity.

| Study | Species | Dosing | Key Findings | Reference |

| Perinatal Study | Sprague Dawley Rat | 0, 1000, 3000, 10,000, 15,000, or 30,000 ppm in feed from gestation day 6 to postnatal day 56 | Perturbed reproductive performance in all IPP exposure groups. Decreased number of live pups at ≥3000 ppm. Reduced pup survival at all exposure levels. Delays in pubertal endpoints and reduced cholinesterase activity in offspring starting at 1000 ppm. | [3] |

Neurotoxicity

The potential for organophosphate-induced delayed neurotoxicity (OPIDN) is a key concern for organophosphate esters. Studies in hens, the standard model for OPIDN, indicate that commercial isopropylated triaryl phosphates are much less potent than other neurotoxic organophosphates like tricresyl phosphate (TCP). Most commercial IPP mixtures did not induce acute OPIDN at a limit dose of 2000 mg/kg.[4] However, signs of OPIDN were reported in hens administered o-isopropylphenyl diphenyl phosphate at a dose of 1000 mg/kg bw/day.[5]

Experimental Protocols

Reproductive and Developmental Toxicity Study in Rats (Based on Witchey et al., 2022)

-

Test Guideline: The study design is consistent with principles outlined in OECD Test Guideline 416 (Two-Generation Reproduction Toxicity) and OECD Test Guideline 426 (Developmental Neurotoxicity Study).

-

Test Substance: Isopropylated phenyl phosphate (IPP) mixture.

-

Species and Strain: Time-mated Hsd:Sprague Dawley® SD® rats.

-

Administration Route: Dietary, via dosed feed.

-

Dosage Levels: 0, 1000, 3000, 10,000, 15,000, or 30,000 ppm.

-

Exposure Period: From gestation day (GD) 6 through postnatal day (PND) 28 for the dams. Offspring were provided the same dosed feed from PND 28 to PND 56.

-

Observations and Endpoints:

-

Maternal: Body weight, organ weights, reproductive performance (e.g., number of live pups).

-

Offspring: Body weight, pup survival, pubertal development (e.g., age at vaginal opening and balanopreputial separation), and cholinesterase enzyme activity.

-

-

Workflow Diagram:

Reproductive and Developmental Toxicity Study Workflow

Organophosphate-Induced Delayed Neurotoxicity (OPIDN) Study in Hens (General Protocol)

-

Test Guideline: Based on OECD Test Guideline 418 (Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure).

-

Test Substance: Commercial isopropylated triaryl phosphate mixtures.

-

Species: Adult domestic hens, the model of choice for OPIDN studies.

-

Administration Route: Typically oral gavage.

-

Dosage Levels: A limit dose of 2000 mg/kg is often used for screening.

-

Observations and Endpoints:

-

Clinical signs of neurotoxicity (e.g., ataxia, paralysis) observed for at least 21 days.

-

Histopathological examination of nervous tissues (brain, spinal cord, peripheral nerves) for axonal degeneration.

-

Measurement of neuropathy target esterase (NTE) inhibition in the brain and spinal cord.

-

-

Workflow Diagram:

OPIDN Study Workflow in Hens

Mechanisms of Toxicity and Signaling Pathways

Emerging research suggests that isopropylated triphenyl phosphates and other organophosphate flame retardants may exert their toxic effects through various mechanisms beyond cholinesterase inhibition. Two prominent pathways that have been identified are the disruption of the serotonergic system and antagonism of the thyroid hormone receptor.

Disruption of the Serotonergic System

Studies have indicated that organophosphate flame retardants can interfere with the synthesis and signaling of serotonin, a critical neurotransmitter for brain development and function. This disruption can occur through the alteration of tryptophan metabolism.

-

Signaling Pathway Diagram:

Disruption of Serotonin Synthesis by IPP

Thyroid Hormone Receptor Antagonism

There is evidence to suggest that some organophosphate flame retardants can act as antagonists to the thyroid hormone receptor, thereby interfering with normal thyroid hormone signaling, which is crucial for development and metabolism.

-

Signaling Pathway Diagram:

Thyroid Hormone Receptor Antagonism by IPP

Summary and Conclusion

The toxicological profile of this compound is primarily informed by studies on commercial isopropylated triphenyl phosphate (IPP) mixtures. The available data indicates that these mixtures have low acute toxicity but may pose a risk for reproductive and developmental effects at high doses. The potential for organophosphate-induced delayed neurotoxicity appears to be low for most commercial mixtures at typical screening doses. Emerging mechanistic data suggest that IPPs may exert toxicity through non-cholinergic pathways, including disruption of the serotonergic system and thyroid hormone signaling.

Further research is needed to elucidate the toxicological profile of the specific this compound isomer and to fully understand the mechanisms underlying the observed toxicities of IPP mixtures. This will be crucial for a comprehensive human health risk assessment.

References

- 1. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Environmental Factor - February 2023: Intramural Papers of the Month [niehs.nih.gov]

Tris(3-isopropylphenyl) phosphate: An In-depth Technical Guide to its Applications in Industrial Lubricants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(3-isopropylphenyl) phosphate (B84403) (T3iPPP), a component of the broader category of isopropylated triphenyl phosphates (IPPP), serves as a critical anti-wear and extreme pressure additive in the formulation of industrial lubricants and hydraulic fluids. Its primary function is to enhance the longevity and performance of machinery operating under high-stress conditions by forming a protective film on metal surfaces, thereby reducing friction and preventing wear. This technical guide provides a comprehensive overview of the applications, performance characteristics, and evaluation methodologies related to Tris(3-isopropylphenyl) phosphate in industrial lubrication. While specific quantitative performance data for the pure 3-isomer is limited in publicly available literature, this guide outlines the standard testing protocols used to evaluate its efficacy and presents a general overview of its synthesis and mechanism of action.

Introduction

Industrial lubricants are essential for the efficient and reliable operation of a vast array of machinery. The increasing demand for higher performance and longer service life of equipment necessitates the use of advanced lubricant additives. Phosphate esters, particularly isopropylated triphenyl phosphates, have emerged as a key class of ashless anti-wear and mild extreme pressure additives. This compound is a specific isomer within the complex mixture of commercially available IPPP. These additives are crucial in applications where high loads and metal-to-metal contact can lead to catastrophic failure.

Physicochemical Properties

While detailed data for the pure this compound is not extensively documented, the general properties of isopropylated triphenyl phosphates are well-characterized.

| Property | Value/Description |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C27H33O4P |

| Molecular Weight | 452.52 g/mol |

| Solubility | Insoluble in water; soluble in most organic solvents |

| Function | Anti-wear additive, extreme pressure agent, flame retardant |

Applications in Industrial Lubricants

This compound is primarily utilized as a performance-enhancing additive in a variety of industrial lubricants:

-

Hydraulic Fluids: It is a key component in fire-resistant hydraulic fluids, particularly those used in demanding environments such as mining, aviation, and industrial manufacturing. Its anti-wear properties protect pumps, valves, and other components from damage under high pressure and temperature.

-

Gear Oils: In industrial gearboxes, T3iPPP helps to prevent scuffing and wear on gear teeth, extending the life of the gearbox and ensuring smooth operation.

-

Metalworking Fluids: During cutting, grinding, and other machining operations, the addition of T3iPPP to metalworking fluids reduces friction between the tool and the workpiece, leading to improved surface finish and reduced tool wear.

-

Compressor Oils: In compressors, it provides necessary lubrication and wear protection for the moving parts, ensuring efficient and reliable operation.

Mechanism of Action

The efficacy of this compound as an anti-wear additive is attributed to its ability to form a protective tribochemical film on metal surfaces under boundary lubrication conditions.

Caption: Mechanism of action of this compound as an anti-wear additive.

Under the high temperatures and pressures generated at asperity contacts, the phosphate ester molecule decomposes and reacts with the metal surface. This reaction forms a durable, low-shear-strength film, often composed of iron phosphates and polyphosphates. This sacrificial layer prevents direct metal-to-metal contact, thereby reducing friction and wear.

Synthesis of this compound

The industrial synthesis of isopropylated triphenyl phosphates involves a two-step process: the alkylation of phenol (B47542) followed by phosphorylation.

Caption: General synthesis pathway for this compound.

Experimental Protocol: General Procedure

Step 1: Alkylation of Phenol

-

Charge a suitable reactor with phenol and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to the desired reaction temperature (typically 100-150 °C).

-

Introduce propylene gas into the reactor under controlled pressure.

-

Monitor the reaction progress by measuring the uptake of propylene.

-

Upon completion, neutralize the catalyst and distill the product mixture to separate the desired isopropylphenol isomers from unreacted phenol and other byproducts.

Step 2: Phosphorylation of Isopropylated Phenol

-

In a separate reactor, combine the isopropylated phenol mixture with a stoichiometric amount of phosphorus oxychloride (POCl₃).

-

A catalyst, such as magnesium chloride or aluminum chloride, may be added to facilitate the reaction.

-

Heat the mixture gradually to the reaction temperature (typically 150-200 °C). Hydrogen chloride (HCl) gas will be evolved and should be scrubbed.

-

Maintain the reaction at temperature until the evolution of HCl ceases.

-

Apply vacuum to remove any remaining volatile impurities.

-

The crude product is then purified by vacuum distillation to isolate the this compound from other isomers and byproducts.

Performance Evaluation of Lubricant Additives

The performance of lubricant additives like this compound is evaluated using a series of standardized tests. The following are key experimental protocols relevant to its application.

Anti-Wear Properties: Four-Ball Wear Test (ASTM D4172)

This test evaluates the wear-preventive characteristics of a lubricant.

Methodology:

-

Three stationary steel balls are placed in a pot, and a fourth ball is clamped in a chuck that rotates against the three stationary balls.

-

The test lubricant is added to the pot to cover the stationary balls.

-

A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.

-

At the end of the test, the wear scars on the three stationary balls are measured under a microscope, and the average wear scar diameter is reported. A smaller wear scar diameter indicates better anti-wear performance.

Extreme Pressure Properties: Falex Pin and Vee Block Test (ASTM D3233)

This method assesses the load-carrying capacity of a lubricant.

Methodology:

-

A rotating steel pin is placed between two stationary V-blocks.

-

The assembly is immersed in the test lubricant.

-

A load is applied to the V-blocks in increments using a ratchet wheel mechanism while the pin rotates.

-

The test continues until either a seizure (welding) of the pin and V-blocks occurs or the maximum load is reached.

-

The load at which failure occurs is reported as a measure of the lubricant's extreme pressure properties.

Oxidation Stability: Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

This test determines the oxidation stability of a lubricant in the presence of water and a copper catalyst.

Methodology:

-

A sample of the lubricant, water, and a copper catalyst coil are placed in a glass container inside a pressure vessel.

-

The vessel is pressurized with oxygen and placed in a heated bath, where it is rotated at a constant speed.

-

The pressure inside the vessel is monitored continuously.

-

The test is complete when the pressure drops by a specified amount from the maximum pressure.

-

The time taken to reach this pressure drop is reported as the oxidation stability of the lubricant in minutes. A longer time indicates better oxidation resistance.

Caption: Workflow for performance evaluation of lubricant additives.

Quantitative Data

As of the latest literature review, comprehensive and publicly available quantitative performance data specifically for pure this compound as a lubricant additive is scarce. Performance data is typically reported for commercial isopropylated triphenyl phosphate mixtures, which contain a range of isomers. For researchers and formulation scientists, it is recommended to conduct the standardized tests described above to determine the precise performance benefits of incorporating this compound into a specific base oil formulation.

Conclusion